molecular formula C22H18O4 B018777 Benzyl 2-benzyloxy-5-formylbenzoate CAS No. 150258-60-9

Benzyl 2-benzyloxy-5-formylbenzoate

Cat. No. B018777
Key on ui cas rn: 150258-60-9
M. Wt: 346.4 g/mol
InChI Key: OCJAGRYUKAWYQD-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

A mixture of 5-formylsalicylic acid (4.98 g, 30 mmol), benzyl bromide (15.39 g, 90 mmol), potassium carbonate (16.59 g, 120 mmol), and methyl ethyl ketone (350 mL) was refluxed for 8 hours. After cooling, the solvent was evaporated under reduced pressure. 2N Hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1), suspended and washed with isopropyl ether under heating at reflux to give the title compound (5.98 g, 57.5%) as a white solid.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
15.39 g
Type
reactant
Reaction Step One
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
57.5%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[CH2:13]([O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:3]([CH:1]=[O:2])[CH:4]=[CH:5][C:6]=1[O:12][CH2:1][C:3]1[CH:11]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
15.39 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
16.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
2N Hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1)
WASH
Type
WASH
Details
washed with isopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC(=C1)C=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.98 g
YIELD: PERCENTYIELD 57.5%
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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